molecular formula C16H26N2O2 B2458574 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide CAS No. 2411242-00-5

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Numéro de catalogue B2458574
Numéro CAS: 2411242-00-5
Poids moléculaire: 278.396
Clé InChI: FDRHYCCPRAZDPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research. This compound has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. In

Mécanisme D'action

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 acts as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB. IκB is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. By inhibiting IKK, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 prevents the activation of NF-κB and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 in lab experiments is its specificity for the IKK complex, which allows for targeted inhibition of NF-κB activation. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the study of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082. One area of research is the development of more potent and selective inhibitors of the IKK complex. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 for therapeutic use. Finally, the potential neuroprotective effects of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 are an area of growing interest, and more research is needed to explore this potential application.

Méthodes De Synthèse

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 can be synthesized through a multistep process involving the reaction of 2-butyne-1,4-diol with cyclohexylmethylamine, followed by the addition of N,N-dimethylpropanamide and the coupling of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained through purification and crystallization steps.

Applications De Recherche Scientifique

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune response and inflammation. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Propriétés

IUPAC Name

2-(but-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-9-14(19)17-16(2,3)15(20)18(4)12-13-10-7-6-8-11-13/h13H,6-8,10-12H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRHYCCPRAZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(C)C(=O)N(C)CC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.